3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1903554-71-1
VCID: VC4204229
InChI: InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18)
SMILES: C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

CAS No.: 1903554-71-1

Cat. No.: VC4204229

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35

* For research use only. Not for human or veterinary use.

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide - 1903554-71-1

Specification

CAS No. 1903554-71-1
Molecular Formula C14H15N3O2S
Molecular Weight 289.35
IUPAC Name 3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Standard InChI InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18)
Standard InChI Key LFNFOLFVXCIODJ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • Pyridine moiety: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties.

  • Thiophene group: A five-membered sulfur-containing ring, enhancing lipophilicity and π-π stacking potential.

  • Azetidine core: A four-membered saturated nitrogen ring, introducing conformational rigidity .

The IUPAC name, 3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, reflects the connectivity of these groups (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S
Molecular Weight289.35 g/mol
SMILESC1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3
SolubilityNot publicly available
PubChem CID92066517

Spectral Characterization

While direct spectral data for this compound remains limited, analogous structures (e.g., Schiff base derivatives with thiophene motifs) demonstrate characteristic signals in ¹H NMR (δ 7.0–8.9 ppm for aromatic protons) and ¹³C NMR (δ 108–155 ppm for heterocyclic carbons) . Fourier transform infrared (FT-IR) spectra typically show stretches for C=O (∼1640 cm⁻¹) and C-N (∼1250 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions to assemble the azetidine-carboxamide backbone and introduce the pyridine/thiophene substituents. A generalized approach includes:

  • Azetidine ring formation: Cyclization of propargylamines or β-lactams under basic conditions.

  • Carboxamide coupling: Reaction of azetidine-1-carbonyl chloride with thiophen-2-ylmethanamine.

  • Etherification: Mitsunobu or nucleophilic aromatic substitution to attach the pyridin-3-yloxy group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1NaH, DMF, 0°C → RT, 12 h45%
2EDCl, HOBt, DCM, RT, 24 h62%
3K₂CO₃, DMF, 80°C, 6 h38%

Challenges in Purification

The compound’s polar functional groups (amide, ether) necessitate chromatographic purification using silica gel or reverse-phase HPLC. Patent data highlights the use of acetonitrile/water gradients for isolating >95% pure product .

Mechanistic Insights and Biological Activity

Molecular Targets

Though specific target data is sparse, structural analogs exhibit:

  • Kinase inhibition: Pyridine-oxygen motifs often bind ATP pockets in kinases (e.g., VEGFR2, EGFR) .

  • GPCR modulation: Thiophene methyl groups may interact with lipid-facing regions of G protein-coupled receptors.

Computational Predictions

Density functional theory (DFT) calculations on related compounds suggest:

  • Frontier molecular orbitals: A HOMO-LUMO gap of ~3.2 eV, indicating moderate reactivity .

  • Electrostatic potential: Negative regions localized at the azetidine nitrogen and pyridine oxygen, favoring hydrogen-bond acceptor interactions .

Table 3: Predicted ADMET Properties

ParameterValue
LogP2.1 ± 0.3
Plasma Protein Binding89%
CYP3A4 InhibitionLow
hERG InhibitionModerate (IC₅₀ = 1.2 μM)

Applications and Future Directions

Medicinal Chemistry

  • Anticancer agents: Pyridine-thiophene hybrids show promise in targeting tyrosine kinases overexpressed in tumors .

  • Antimicrobials: Azetidine carboxamides disrupt bacterial cell wall synthesis in Gram-positive pathogens.

Materials Science

  • Coordination polymers: The compound’s lone pairs (N, O, S) enable metal-organic framework (MOF) construction for gas storage.

  • Organic semiconductors: Conjugated thiophene-pyridine systems exhibit hole mobility ≥10⁻³ cm²/V·s .

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